molecular formula C7H5BrClF B1278797 1-Bromo-4-chloro-2-fluoro-5-methylbenzene CAS No. 200190-87-0

1-Bromo-4-chloro-2-fluoro-5-methylbenzene

Cat. No.: B1278797
CAS No.: 200190-87-0
M. Wt: 223.47 g/mol
InChI Key: FHMGARFZRFRQNI-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, fluorine, and a methyl group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-fluoro-5-methylbenzene can be synthesized through a series of halogenation reactions. The process typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Bromination: The addition of a bromine atom to the benzene ring.

These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. The reactions are typically conducted in the presence of catalysts and under specific temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different halogenated benzene derivatives .

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-5-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards various nucleophiles and electrophiles, leading to the formation of different products .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMGARFZRFRQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451759
Record name 5-Bromo-2-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200190-87-0
Record name 5-Bromo-2-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-4-fluoro-toluene
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